1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride
Overview
Description
“1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride” likely refers to a compound that contains an aminoethoxy group (-NH2-C2H4-O-) and a tert-butylbenzene group. The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with a tert-butyl group and an aminoethoxy group. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
As an amine, this compound could participate in a variety of chemical reactions, including acid-base reactions and nucleophilic substitutions. The benzene ring could also undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt, it would likely be soluble in water. The presence of the benzene ring could make it less polar and more soluble in organic solvents .Scientific Research Applications
Synthesis and Polymer Applications
Polyamides and Polyimides : Research has demonstrated the synthesis and properties of novel polyamides and polyimides derived from tert-butylbenzene derivatives. These materials exhibit excellent thermal stability, organosolubility, and mechanical properties, making them suitable for high-performance applications. Notably, polyimides containing di-tert-butyl side groups synthesized from diamines with aromatic tetracarboxylic dianhydrides display low dielectric constants, high glass transition temperatures, and excellent solubility in various solvents (Chern & Tsai, 2009). Similar properties are reported for polyamides prepared from dicarboxylic acids and diamines derived from tert-butylcatechol, highlighting their potential in creating flexible, transparent films with high thermal resistance (Hsiao et al., 2000).
Chemical Nucleases : Copper(II) complexes with sulfonamides derived from tert-butylbenzene and picolylamine have been studied for their potential as chemical nucleases. These complexes demonstrate the ability to act in the presence of ascorbate/H2O2, suggesting a route to developing novel biological and chemical tools (Macías et al., 2006).
Material Chemistry and Catalysis
Supramolecular Gels : The creation of supramolecular gels from simple organic salts, including those derived from tert-butylbenzene, has been explored. These materials exhibit unique properties such as moldability, load-bearing capacity, and self-healing, indicating potential applications in stress-bearing materials and other functional uses (Sahoo et al., 2012).
Asymmetric Hydrogenation Catalysts : Rigid P-chiral phosphine ligands with tert-butylmethylphosphino groups have shown excellent enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This work presents a pathway towards the efficient preparation of chiral pharmaceutical ingredients, demonstrating the versatility of tert-butylbenzene derivatives in catalytic applications (Imamoto et al., 2012).
Mechanism of Action
Target of Action
The primary targets of 1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride, also known as Istaroxime, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in regulating the balance of sodium and potassium ions in cells, and the reuptake of calcium ions into the sarcoplasmic reticulum, respectively .
Mode of Action
This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .
Biochemical Pathways
The compound’s action on sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 affects the biochemical pathways related to ion transport across cell membranes . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels, which can reverse the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . By stimulating sarcoplasmic calcium ATPase isoform 2, it enhances the reuptake of calcium ions into the sarcoplasmic reticulum, which can affect muscle contraction and relaxation .
Result of Action
The molecular and cellular effects of this compound’s action include changes in intracellular ion concentrations and modifications to muscle contraction and relaxation . These effects can have significant implications for physiological processes, particularly in the context of heart function .
Future Directions
Biochemical Analysis
Biochemical Properties
1-(2-Aminoethoxy)-2-tert-butylbenzene hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cystathionine beta-lyase and cystathionine gamma-lyase, inhibiting their activity . These interactions are crucial as they can influence the biosynthesis of ethylene, a vital plant hormone, and other metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit ethylene production in plant cells, thereby affecting processes like fruit ripening and root elongation . Additionally, it can modulate the activity of specific enzymes, leading to changes in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, its inhibition of cystathionine beta-lyase and cystathionine gamma-lyase is a key mechanism by which it influences ethylene biosynthesis . These interactions can lead to significant changes in cellular function and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term effects observed in in vitro and in vivo studies include alterations in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating enzyme activity and influencing metabolic pathways. At higher doses, it can exhibit toxic or adverse effects . Understanding the dosage thresholds is crucial for its safe and effective use in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its inhibition of cystathionine beta-lyase and cystathionine gamma-lyase affects the biosynthesis of ethylene and other metabolites . These interactions can lead to significant changes in cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins, which influence its localization and accumulation . Understanding these mechanisms is essential for elucidating its role in cellular processes and potential therapeutic applications.
Subcellular Localization
This compound is localized in specific subcellular compartments, which affects its activity and function. Targeting signals and post-translational modifications direct it to particular organelles, where it can exert its effects . This localization is crucial for its role in biochemical reactions and cellular processes.
Properties
IUPAC Name |
2-(2-tert-butylphenoxy)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-12(2,3)10-6-4-5-7-11(10)14-9-8-13;/h4-7H,8-9,13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWVWZJUUYORRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269152-72-8 | |
Record name | Ethanamine, 2-[2-(1,1-dimethylethyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269152-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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